molecular formula C7H5F2NO2 B1466298 6-(Difluoromethyl)nicotinic acid CAS No. 913091-98-2

6-(Difluoromethyl)nicotinic acid

Cat. No. B1466298
CAS RN: 913091-98-2
M. Wt: 173.12 g/mol
InChI Key: YRYYIHGIWKUSPG-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)nicotinic Acid (CAS# 913091-98-2) is a useful research chemical . It is also known as 6-(difluoromethyl)-3-pyridinecarboxylic acid .


Synthesis Analysis

The synthesis of difluoromethyl compounds has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular formula of 6-(Difluoromethyl)nicotinic Acid is C7H5F2NO2 . The molecular weight is 173.12 . The canonical SMILES structure is C1=CC(=NC=C1C(=O)O)C(F)F .


Chemical Reactions Analysis

The pathway for the synthesis of difluoromethyl compounds begins with the conversion of 4-bromo-6-fluoronicotinic acid to nicotinamide . The fluoride was subsequently displaced by an SNAr reaction mediated via potassium carbonate with pyrrolidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(Difluoromethyl)nicotinic Acid include a molecular weight of 173.12 and a molecular formula of C7H5F2NO2 . The compound has a LogP of 1.71740 .

Scientific Research Applications

Pharmaceutical Development

6-(Difluoromethyl)nicotinic acid: is a compound that has potential applications in the development of new pharmaceuticals. Its structural similarity to nicotinic acid, a vital component in human metabolism, suggests that it could be used to synthesize novel derivatives with therapeutic properties. For instance, nicotinic acid derivatives have been explored for their efficacy in treating diseases such as dyslipidemia and cardiovascular illnesses .

Safety and Hazards

6-(Difluoromethyl)nicotinic acid is harmful in contact with skin, if inhaled, and if swallowed . It may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative .

Mechanism of Action

Target of Action

6-(Difluoromethyl)nicotinic acid, as a derivative of nicotinic acid, is likely to interact with the same primary targets as its parent compound. Nicotinic acid, also known as niacin or vitamin B3, acts as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

Nicotinic acid is metabolized to NAD via the Preiss–Handler pathway . The difluoromethyl group may be considered as a ‘lipophilic hydroxyl’ due to its hydrogen bond donor and acceptor properties , which could potentially influence the interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by 6-(Difluoromethyl)nicotinic acid are likely to be similar to those affected by nicotinic acid. Nicotinic acid is involved in the metabolism of niacin, which plays a vital role in maintaining efficient cellular function . It is also involved in the hybrid nicotine-degrading pathway, where some metabolites are hydroxylated in the pyridine ring or modified in the side chain with active groups .

Pharmacokinetics

The difluoromethyl group is known to increase the lipophilicity of compounds , which could potentially enhance the bioavailability of 6-(Difluoromethyl)nicotinic acid.

Result of Action

Nicotinic acid plays a vital role in maintaining efficient cellular function, and further study of its effects on various physiological processes may lead to new discoveries .

properties

IUPAC Name

6-(difluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-6(9)5-2-1-4(3-10-5)7(11)12/h1-3,6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYYIHGIWKUSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717845
Record name 6-(Difluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Difluoromethyl)nicotinic acid

CAS RN

913091-98-2
Record name 6-(Difluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(difluoromethyl)pyridine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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